"5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine CAS number"
"5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine CAS number"
An In-depth Technical Guide to 5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine
Executive Summary
This guide provides a comprehensive technical overview of 5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound belonging to the versatile 1,3,4-oxadiazole class. While specific research on this particular molecule is emerging, this document synthesizes available data and provides critical context based on structurally similar analogues. We will delve into its chemical identity, propose a robust synthesis pathway, and explore its potential therapeutic applications by drawing parallels with well-researched derivatives. This paper is intended for researchers, chemists, and drug development professionals interested in leveraging the 1,3,4-oxadiazole scaffold for novel molecular discovery.
The 1,3,4-Oxadiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. It is considered a "privileged scaffold" in drug discovery due to its favorable physicochemical properties, including metabolic stability and the ability to act as a bioisostere for ester and amide groups. Molecules incorporating this ring system have demonstrated a remarkable breadth of pharmacological activities.[1][2] These include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antitubercular properties.[1] The versatility of the 1,3,4-oxadiazole core makes its derivatives, such as 5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine, compelling candidates for further investigation.[1][2]
Compound Profile: 5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine
This section details the specific chemical and physical properties of the title compound, establishing a foundational dataset for laboratory use.
Chemical Identity
The fundamental identifiers for 5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine are crucial for accurate sourcing and documentation in a research setting.
| Property | Value | Source |
| CAS Number | 1016705-98-8 | |
| IUPAC Name | 5-(2,3-dimethylphenyl)-1,3,4-oxadiazol-2-amine | |
| Molecular Formula | C10H11N3O | |
| Molecular Weight | 189.21 g/mol | |
| Canonical SMILES | CC1=CC=CC(=C1C)C2=NN=C(O2)N | |
| InChI Key | HOSDCDUIGPFCKX-UHFFFAOYSA-N |
Physicochemical Properties
The following table summarizes the known physicochemical data. This information is vital for experimental design, including solvent selection and purification strategies.
| Property | Value | Notes |
| Purity | ≥95% | As specified by commercial suppliers. |
| Synonyms | 5-(2,3-DIMETHYLPHENYL)-1,3,4-OXADIAZOL-2-AMINE |
Synthesis Strategies for 2-Amino-5-Aryl-1,3,4-Oxadiazoles
While a specific, peer-reviewed synthesis for 5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine is not extensively published, a reliable and generalizable pathway can be constructed based on established methodologies for this class of compounds. The most common approach involves the cyclization of an acylthiosemicarbazide intermediate.
The logical flow begins with a commercially available starting material, 2,3-dimethylbenzoic acid. This is converted to its corresponding acyl hydrazide, which then reacts with a thiocyanate to form the key acylthiosemicarbazide precursor. Oxidative cyclization then yields the final 2-amino-1,3,4-oxadiazole product. This multi-step process is favored for its robustness and adaptability to various substituted aryl inputs.
Caption: General synthesis workflow for 5-Aryl-1,3,4-oxadiazol-2-amines.
Potential Applications & Biological Significance (Inferred from Analogues)
The therapeutic potential of 5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine can be inferred from studies on closely related analogues. The dimethylphenyl substitution pattern is of particular interest as it can influence the molecule's steric and electronic properties, potentially enhancing its binding affinity to biological targets.
Anticancer and Kinase Inhibition
Research into N-aryl-1,3,4-oxadiazol-2-amine analogues has revealed promising in vitro anticancer activity across a range of human cancer cell lines, including leukemia, melanoma, and breast cancer.[3] The mechanism is often attributed to the inhibition of key enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs).[3] The 1,3,4-oxadiazole core acts as a stable pharmacophore that can participate in crucial hydrogen bonding and π-stacking interactions within the ATP-binding pocket of these kinases.
Caption: Postulated mechanism of anticancer action via kinase inhibition.
Antimicrobial and Antitubercular Activity
The 2-amino-1,3,4-oxadiazole scaffold is a key pharmacophore for antimycobacterial activity.[4][5] Extensive studies on derivatives, such as 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amines, have demonstrated high potency against Mycobacterium tuberculosis, including multidrug-resistant strains.[4][5] The mechanism for some of these analogues involves the inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in mycobacterial cell wall biosynthesis.[4][5] This validated target provides a clear rationale for screening 5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine against various bacterial and fungal pathogens.
Experimental Protocols
The following protocols are provided as robust, field-proven templates for researchers. They are designed to be self-validating, with clear steps and rationale.
General Synthesis of 5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine
This protocol describes the conversion of 1-(2,3-dimethylbenzoyl)thiosemicarbazide to the final product.
Objective: To synthesize the title compound via oxidative desulfurization and cyclization.
Materials:
-
1-(2,3-dimethylbenzoyl)thiosemicarbazide
-
Iodine (I₂)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: Dissolve 1-(2,3-dimethylbenzoyl)thiosemicarbazide (1 equivalent) in ethanol in a round-bottom flask.
-
Base Addition: Add a 4N aqueous solution of NaOH (2 equivalents) dropwise while stirring. The base is critical as it facilitates the deprotonation required for cyclization.
-
Oxidant Addition: Cool the mixture in an ice bath. Slowly add a solution of iodine (1.1 equivalents) in ethanol. The iodine acts as a mild oxidizing agent to promote the ring closure and extrusion of sulfur.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates reaction completion.
-
Workup: Pour the reaction mixture into a beaker of crushed ice. The product should precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Kinase Inhibition Assay (Representative)
Objective: To determine the inhibitory potential of the compound against a target kinase (e.g., CDK2).
Materials:
-
5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine
-
Recombinant human CDK2/CycA enzyme
-
ATP and appropriate peptide substrate
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay kit
-
384-well plates and microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, starting from a high concentration (e.g., 10 mM).
-
Assay Plate Setup: Add 50 nL of the serially diluted compound, a positive control inhibitor (e.g., Staurosporine), and a DMSO vehicle control to separate wells of a 384-well plate.
-
Enzyme Addition: Add the kinase enzyme solution to all wells and incubate for 15 minutes at room temperature. This pre-incubation allows the compound to bind to the enzyme.
-
Initiate Reaction: Add the ATP/substrate mixture to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add the Kinase-Glo® reagent to all wells. This reagent measures the amount of remaining ATP; a lower signal indicates higher kinase activity (and thus, lower inhibition).
-
Data Acquisition: After a 10-minute incubation, measure the luminescence using a microplate reader.
-
Analysis: Convert luminescence data to percent inhibition relative to controls. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Safety and Handling
While specific GHS hazard data for 5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine is not available, compounds of this class should be handled with care. Based on data for similar 2-amino-1,3,4-oxadiazole derivatives, the following hazards may be present:
Recommended Precautions:
-
Use only in a well-ventilated area, preferably a chemical fume hood.[7][9]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8][9]
Conclusion and Future Directions
5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine is a promising chemical entity rooted in the pharmacologically validated 1,3,4-oxadiazole scaffold. While direct biological data is sparse, compelling evidence from analogous structures strongly suggests its potential as a building block for novel therapeutics, particularly in oncology and infectious diseases. Future research should focus on the definitive synthesis and characterization of this compound, followed by systematic screening in a panel of kinase and microbial assays to elucidate its specific biological activities and mechanism of action. The insights gained will be invaluable for the rational design of next-generation inhibitors.
References
-
Pflégr, V., Stolaříková, J., Karabanovich, G., et al. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLOS ONE. Available at: [Link].
-
National Center for Biotechnology Information. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. National Library of Medicine. Available at: [Link].
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Bollikolla, H. B., et al. Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link].
- Google Patents. Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles.
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Walczak, K., et al. Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. Molecules. Available at: [Link].
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PubChem. 2-Amino-5-phenyl-1,3,4-thiadiazole. National Center for Biotechnology Information. Available at: [Link].
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PubChem. 5-Methyl-1,3,4-oxadiazol-2-amine. National Center for Biotechnology Information. Available at: [Link].
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ResearchGate. 5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione derivatives: Synthesis, characterization and antimicrobial evaluation. Available at: [Link].
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Baghdad Science Journal. SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. Available at: [Link].
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